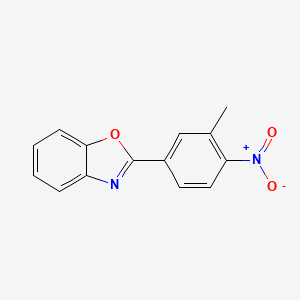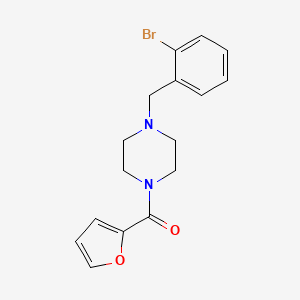![molecular formula C17H18N2O2S2 B5738177 2-{[2-(benzylsulfonyl)ethyl]thio}-4,6-dimethylnicotinonitrile](/img/structure/B5738177.png)
2-{[2-(benzylsulfonyl)ethyl]thio}-4,6-dimethylnicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(benzylsulfonyl)ethyl]thio}-4,6-dimethylnicotinonitrile is a synthetic compound that belongs to the class of nicotinonitrile derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound exhibits promising biological and pharmacological activities, which make it a potential candidate for drug development.
Mécanisme D'action
The mechanism of action of 2-{[2-(benzylsulfonyl)ethyl]thio}-4,6-dimethylnicotinonitrile is not fully understood. However, it has been proposed that this compound induces apoptosis in cancer cells by activating the caspase-dependent pathway. Moreover, it also inhibits the expression of various oncogenes and induces cell cycle arrest in cancer cells. Additionally, it exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-kB signaling pathway.
Biochemical and physiological effects:
2-{[2-(benzylsulfonyl)ethyl]thio}-4,6-dimethylnicotinonitrile exhibits various biochemical and physiological effects. It induces apoptosis in cancer cells, inhibits the expression of various oncogenes, and induces cell cycle arrest. Moreover, it exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-kB signaling pathway. Additionally, it possesses antioxidant properties, which make it a potential candidate for the treatment of various oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-{[2-(benzylsulfonyl)ethyl]thio}-4,6-dimethylnicotinonitrile in lab experiments include its potent antitumor activity, anti-inflammatory activity, and antioxidant properties. Moreover, it exhibits promising activity against multidrug-resistant cancer cells. However, the limitations of using this compound in lab experiments include its limited solubility in water, which makes it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which makes it challenging to optimize its therapeutic potential.
Orientations Futures
The future directions for research on 2-{[2-(benzylsulfonyl)ethyl]thio}-4,6-dimethylnicotinonitrile include the optimization of its synthesis method to improve its yield and purity. Moreover, further studies are needed to elucidate its mechanism of action and optimize its therapeutic potential. Additionally, the development of novel formulations and delivery systems can improve its solubility and bioavailability, making it a potential candidate for clinical trials. Furthermore, the evaluation of its safety and toxicity profile is essential for its further development as a potential therapeutic agent.
Méthodes De Synthèse
The synthesis of 2-{[2-(benzylsulfonyl)ethyl]thio}-4,6-dimethylnicotinonitrile involves the reaction of 2-chloronicotinonitrile with potassium thioacetate in the presence of benzylsulfonyl chloride. The reaction takes place in anhydrous acetonitrile at room temperature, and the product is obtained in good yield after purification.
Applications De Recherche Scientifique
2-{[2-(benzylsulfonyl)ethyl]thio}-4,6-dimethylnicotinonitrile has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits potent antitumor activity against various cancer cell lines, including breast, prostate, and lung cancer. Additionally, it has shown promising activity against multidrug-resistant cancer cells. Moreover, this compound also possesses anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
2-(2-benzylsulfonylethylsulfanyl)-4,6-dimethylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S2/c1-13-10-14(2)19-17(16(13)11-18)22-8-9-23(20,21)12-15-6-4-3-5-7-15/h3-7,10H,8-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMNGACSUQNLGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCCS(=O)(=O)CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(aminocarbonyl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5738094.png)
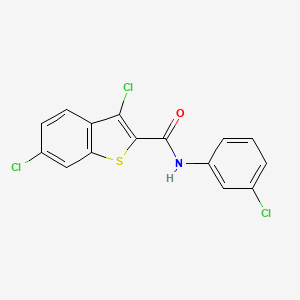
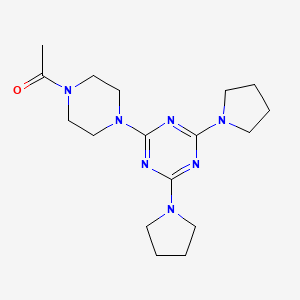
![5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5738118.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(2-naphthyl)ethanone](/img/structure/B5738123.png)
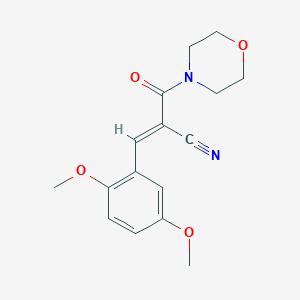
![5-chloro-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5738135.png)
![3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5738138.png)
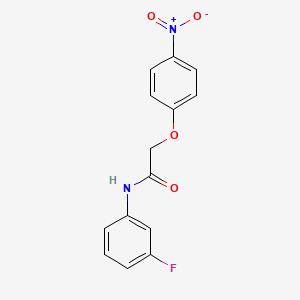
![N-(4-pyridinylmethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B5738178.png)
![N-{3-[N-(4-fluorobenzoyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B5738188.png)
![N-[3-(4-methyl-1-piperidinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5738193.png)
